D-allose
Overview
Description
D-allose, also known as D-mannose, is a simple sugar that is a stereoisomer of glucose. It is a hexose, meaning it contains six carbon atoms, and is an important component in the metabolism of carbohydrates. This compound is naturally occurring and can be found in various fruits and vegetables.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-allose can be achieved through several methods. One common method involves the oxidation of D-mannitol using a mild oxidizing agent such as bromine water. The reaction conditions typically involve dissolving D-mannitol in water and adding bromine water dropwise while maintaining the temperature at around 0°C to 5°C. The reaction mixture is then stirred for several hours until the oxidation is complete.
Industrial Production Methods
In industrial settings, this compound is often produced through the microbial fermentation of glucose. Specific strains of bacteria, such as Escherichia coli, are genetically engineered to convert glucose into D-mannose. This method is preferred due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
D-allose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form D-mannonic acid.
Reduction: It can be reduced to form D-mannitol.
Substitution: It can undergo substitution reactions to form derivatives such as D-mannosamine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine water and nitric acid.
Reduction: Common reducing agents include sodium borohydride and hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as ammonia or amines can be used for substitution reactions.
Major Products Formed
Oxidation: D-mannonic acid
Reduction: D-mannitol
Substitution: D-mannosamine and other derivatives
Scientific Research Applications
D-allose has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various complex carbohydrates and glycosides.
Biology: It plays a crucial role in the study of glycoproteins and glycolipids, which are essential components of cell membranes.
Medicine: It is used in the treatment of urinary tract infections as it can prevent the adhesion of bacteria to the urinary tract lining.
Industry: It is used in the production of dietary supplements and as a sweetener in food products.
Mechanism of Action
The mechanism by which D-allose exerts its effects involves its interaction with specific molecular targets and pathways. In the case of urinary tract infections, D-mannose binds to the lectins on the surface of bacteria, preventing them from adhering to the epithelial cells of the urinary tract. This action helps in flushing out the bacteria through urine.
Comparison with Similar Compounds
Similar Compounds
D-glucose: Another hexose sugar with a similar structure but different stereochemistry.
D-galactose: A hexose sugar that is an epimer of glucose at the fourth carbon.
D-fructose: A ketohexose that is structurally different but functionally similar in metabolism.
Uniqueness
D-allose is unique due to its specific stereochemistry, which gives it distinct biochemical properties. Unlike glucose, which is primarily used for energy, D-mannose has specialized roles in cell signaling and bacterial adhesion prevention.
Properties
IUPAC Name |
(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5-,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCGUPFRVQAUEE-BGPJRJDNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@H]([C@H](C=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901015879 | |
Record name | D-Allose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901015879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6038-51-3, 2595-97-3 | |
Record name | Allose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6038-51-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Allose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2595-97-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Allose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002595973 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DL-Allose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006038513 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Allose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901015879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-allose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.178 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALLOSE, D- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SV1ATP0KYY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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